Diethyl 2-cyanopentanedioate
Overview
Description
Diethyl 2-cyanopentanedioate is a chemical compound with the molecular formula C10H15NO4 . It has gained attention from researchers and industries due to its potential uses in various fields.
Molecular Structure Analysis
The molecular structure of this compound contains a total of 29 bond(s). There are 14 non-H bond(s), 3 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 2 ester(s) (aliphatic) and 1 nitrile(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For example, one synthesis procedure involves the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature .Scientific Research Applications
Carbon-Skeleton Rearrangement in Vitamin B12 Derivatives
Diethyl 2-acetylamino-2-methylpropanedioate, closely related to Diethyl 2-cyanopentanedioate, has been utilized in studies involving carbon-skeleton rearrangement. This compound coordinated to a hydrophobic vitamin B12 derivative bound to a lipid species in a bilayer membrane, undergoing rearrangement under photolysis conditions (Murakami et al., 1995).
Synthesis of Organic Compounds
Diethyl 3-oxopentanedioate, a variant of this compound, has been synthesized from anhydrous citric acid, demonstrating its role as an important intermediate in drug synthesis (Zang Yang-ling, 2008).
Stereospecific and Stereoselective Reactions
In stereospecific and stereoselective reactions, a reagent formed from diethyl azodicarboxylate reacted with alcohols and ethyl cyanoacetate to produce alkylated products, showing the chemical versatility of similar compounds (Kurihara et al., 1981).
Liquid Crystal Synthesis
The synthesis of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes for use in liquid crystals involved diethyl malonate as a starting material, highlighting its application in creating advanced materials (Liu Qian-feng, 2002).
Properties
IUPAC Name |
diethyl 2-cyanopentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYXWCUNWACGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40280182 | |
Record name | Diethyl 2-cyanopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-97-0 | |
Record name | NSC15768 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-cyanopentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40280182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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